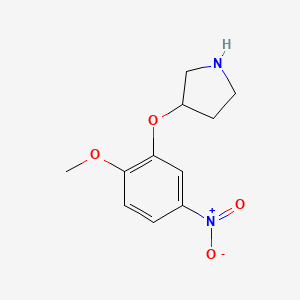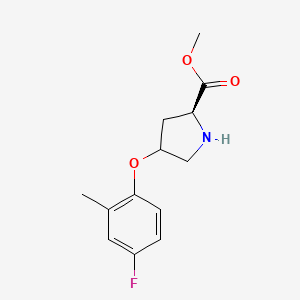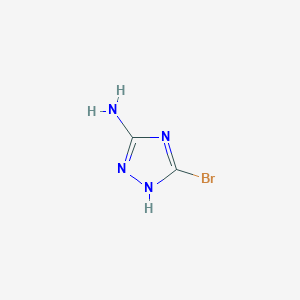![molecular formula C9H15N3S B1439232 1-[(4-甲基-1,3-噻唑-2-基)甲基]哌嗪 CAS No. 885699-33-2](/img/structure/B1439232.png)
1-[(4-甲基-1,3-噻唑-2-基)甲基]哌嗪
描述
1-(4-Methyl-1,3-thiazol-2-yl)methylpiperazine, commonly referred to as MTMP, is a synthetic compound used in a variety of laboratory experiments. MTMP has been used in both scientific research and commercial applications since its discovery in the late 1970s. MTMP is a derivative of the piperazine family, which includes a wide range of compounds with various biological activities. MTMP has been used in numerous studies as a model compound for investigating the mechanism of action of other compounds, as well as for its own unique properties.
科学研究应用
抗癌评估
一系列多功能取代的1,3-噻唑类化合物,其中包括与指定化合物类似的结构,在体外对多种癌细胞系表现出抗癌活性。这项研究突出了带有哌嗪取代基的化合物特别有效,表明在癌症治疗策略中具有潜在应用价值(Kostyantyn Turov, 2020)。
抗炎活性
合成并评估了一系列新化合物,包括1-[(4-甲基-1,3-噻唑-2-基)甲基]哌嗪的衍生物,用于其抗炎活性。体外和体内研究表明,其中一些化合物表现出显著的抗炎效果,暗示它们可能作为治疗炎症相关疾病的药物(Aejaz Ahmed, K. Molvi, G. J. Khan, 2017)。
抗菌和生物膜抑制
研究了具有哌嗪连接剂的新型双(吡唑-苯并呋喃)杂化物,包括与指定化学物质相关的化合物,展示了对各种细菌菌株具有显著的抗菌效果。这些化合物还显示出有效的生物膜抑制活性,使它们成为解决细菌感染和生物膜相关问题的有希望的候选药物(Ahmed E. M. Mekky, S. Sanad, 2020)。
抗微生物药物
与哌嗪相连的噻唑烷酮衍生物显示出对一系列细菌和真菌物种的抗微生物活性。这项研究强调了这类化合物的潜力,包括所讨论的这种化合物,在开发新的抗微生物药物方面的潜力(Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012)。
利什曼原虫活性
合成并测试了含有哌嗪的1,3,4-噻二唑衍生物的利什曼原虫活性。该研究确定了对利什曼原虫主要株具有强活性的化合物,暗示了它们在治疗利什曼病中的用途(A. Foroumadi, S. Emami, S. Pournourmohammadi, A. Kharazmi, A. Shafiee, 2005)。
作用机制
- Thiazoles, like the one in this compound, are known to exhibit diverse biological activities. They are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
- Thiazoles can participate in electrophilic and nucleophilic substitutions due to their aromaticity and structural features .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves binding to the enzyme, leading to the stabilization of the DNA-topoisomerase complex, which can result in DNA strand breaks and cell death.
Cellular Effects
The effects of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce a G2 cell cycle arrest, which halts cell division and can lead to apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with topoisomerase II results in enzyme inhibition, causing DNA damage and subsequent cell death . Furthermore, this compound can alter gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, toxic or adverse effects can occur, including severe DNA damage and cell death . Threshold effects observed in studies indicate that there is a narrow therapeutic window for this compound.
Metabolic Pathways
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with DNA and nuclear proteins.
Subcellular Localization
The subcellular localization of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus allows it to exert its effects on DNA and gene expression.
属性
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBJFMUAZJMOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)
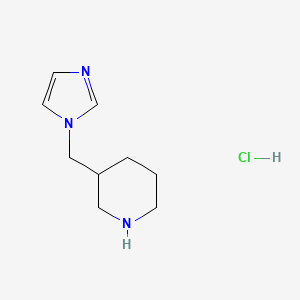
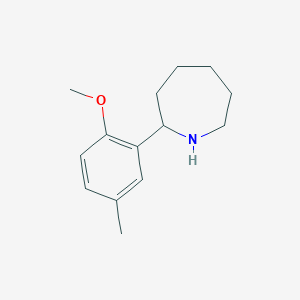
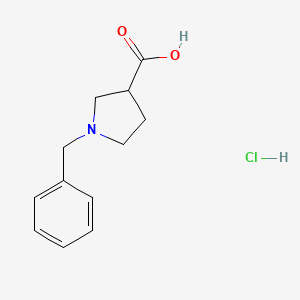

![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)
